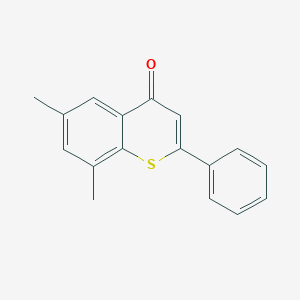

6,8-Dimethyl-2-phenylthiochromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

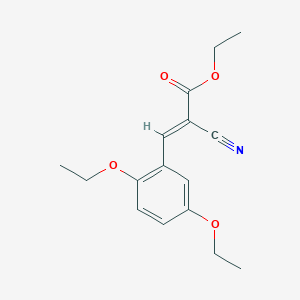

6,8-Dimethyl-2-phenylthiochromen-4-one is a chemical compound with the molecular formula C17H14OS . It has an average mass of 266.358 Da and a monoisotopic mass of 266.076538 Da . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C17H14OS . The structure is generated from information available in various databases .Scientific Research Applications

Fluorescent Molecular Probes

Compounds with certain structural similarities to 6,8-Dimethyl-2-phenylthiochromen-4-one have been utilized as fluorescent molecular probes. For instance, 2,5-Diphenyloxazoles with specific groups attached have shown strong solvent-dependent fluorescence, indicating their potential use in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Organochalcogen Compounds

Research on organochalcogen compounds, which include selenium and tellurium elements, demonstrates the synthesis and reactivity of such molecules. These compounds, due to their unique electronic and steric properties, find applications in materials science and organic synthesis (Panda et al., 1999).

Anti-inflammatory Properties

Studies have identified compounds with chromone structures exhibiting significant anti-inflammatory activities. These findings suggest potential pharmaceutical applications for chromone derivatives in treating inflammation-related conditions (Huo et al., 2017).

Photophysical Properties

The photophysical properties of certain benzothiazole derivatives, which share some structural features with this compound, have been explored. These properties are crucial for applications in optoelectronics and fluorescence microscopy, suggesting a potential research avenue for this compound (Misawa et al., 2019).

Catalytic Applications

Certain compounds have been synthesized via catalytic processes involving copper(I), indicating the role of structural moieties similar to this compound in catalysis, particularly in tandem transformations and C-H functionalization (Xu et al., 2010).

Safety and Hazards

Future Directions

The future directions for research on 6,8-Dimethyl-2-phenylthiochromen-4-one are not clearly outlined in the literature. Given its molecular structure and potential for chemical reactions, it could be a subject of interest for researchers in the field of organic chemistry and drug discovery. Further studies are needed to fully understand its properties, reactivity, and potential applications .

Mechanism of Action

Target of Action

The primary targets of 6,8-Dimethyl-2-phenylthiochromen-4-one are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and AGEs are proteins or lipids that become glycated after exposure to sugars, contributing to oxidative stress and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting the activity of AChE and the formation of AGEs . This dual inhibition results in increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the glycation pathway by inhibiting the formation of AGEs, resulting in decreased oxidative stress and inflammation . These effects can potentially slow down the progression of AD.

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation . These effects can potentially slow down the progression of AD.

Biochemical Analysis

Biochemical Properties

6,8-Dimethyl-2-phenylthiochromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in cancer cell metabolism, thereby exhibiting potential anticancer properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of cancer cells by interfering with their metabolic processes and protein production . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling proteins, thereby altering gene expression patterns and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of essential cellular components, thereby disrupting cellular metabolism . Additionally, this compound can activate certain signaling pathways that lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects of the compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism leads to the formation of active metabolites that contribute to its biological effects . These metabolic pathways also influence the compound’s overall pharmacokinetics, including its absorption, distribution, metabolism, and excretion . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects . Additionally, binding proteins may facilitate the compound’s distribution to target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name |

6,8-dimethyl-2-phenylthiochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRJZYLQRVYHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

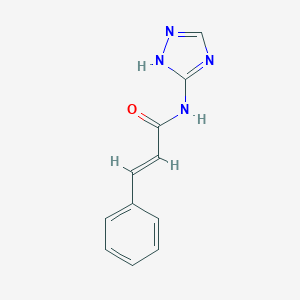

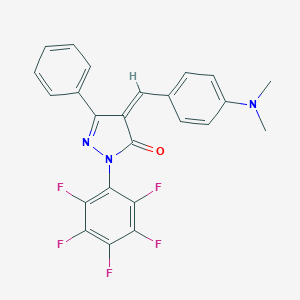

![5-phenyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one](/img/structure/B411923.png)

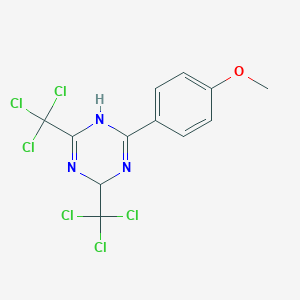

![[4-(4,6-Bis-trichloromethyl-[1,3,5]triazin-2-yl)-phenyl]-dimethyl-amine](/img/structure/B411929.png)

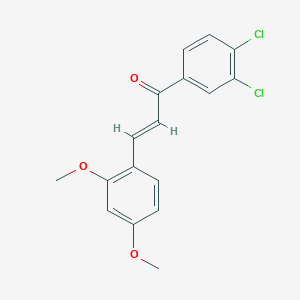

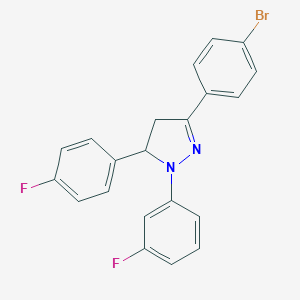

![(4E)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B411930.png)

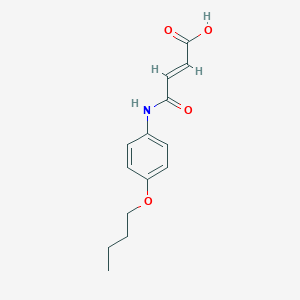

![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)